![molecular formula C23H27N3 B12119999 4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)
4-Methyl-5-octylindolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-5-octylindolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronic devices. The unique structure of this compound makes it a subject of interest for researchers aiming to explore its potential in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives, including 4-Methyl-5-octylindolo[2,3-b]quinoxaline, typically involves condensation reactions. One common method is the condensation of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization . For instance, Ru(II)-catalyzed tandem ortho-C–H functionalization reactions of 2-arylquinoxalines with sulfonyl azide, followed by one-pot oxidation, have been reported to yield high product yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing scalable purification techniques, would apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
4-Methyl-5-octylindolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline ring, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like cerium(IV) oxide nanoparticles and reducing agents such as sodium borohydride . Catalysts like Ru(II) and copper-doped CdS nanoparticles are also employed to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications.
Aplicaciones Científicas De Investigación
4-Methyl-5-octylindolo[2,3-b]quinoxaline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives exhibit antiviral, antitumor, and antidiabetic activities.
Mecanismo De Acción
The mechanism of action of 4-Methyl-5-octylindolo[2,3-b]quinoxaline involves its interaction with molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit specific enzymes and receptors, leading to their biological effects . The compound’s structure allows it to interact with various molecular targets, influencing pathways involved in cell proliferation, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares the core structure but lacks the specific methyl and octyl substitutions.
Quinoxaline: A simpler structure with similar biological activities but different electronic properties.
Pyrrolo[3,2-b]quinoxaline: Another heterocyclic compound with kinase inhibitory activity.
Uniqueness
4-Methyl-5-octylindolo[2,3-b]quinoxaline is unique due to its specific substitutions, which enhance its solubility, stability, and electronic properties . These features make it particularly suitable for applications in nonaqueous redox flow batteries and optoelectronic devices .
Propiedades
Fórmula molecular |
C23H27N3 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
7-methyl-6-octylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C23H27N3/c1-3-4-5-6-7-10-16-26-22-17(2)12-11-13-18(22)21-23(26)25-20-15-9-8-14-19(20)24-21/h8-9,11-15H,3-7,10,16H2,1-2H3 |
Clave InChI |
ONCHVFUGCDWDHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


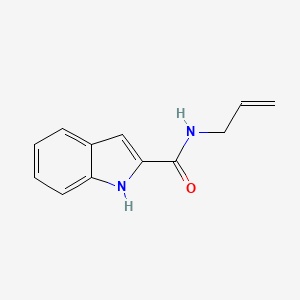
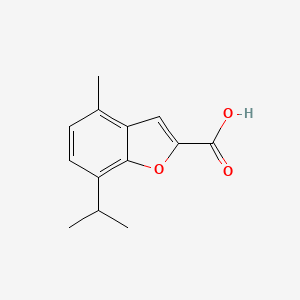

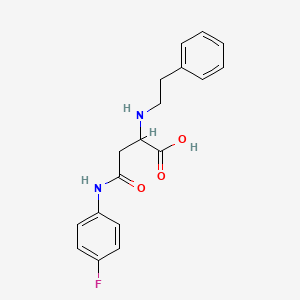

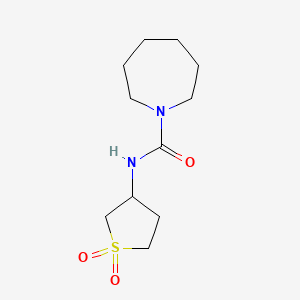
![tert-butyl 3-{4-[7-(aminocarbonyl)-2H-indazol-2-yl]phenyl}-piperidine-1-carboxylate](/img/structure/B12119960.png)
![6-methoxy-2-oxo-N-[(oxolan-2-yl)methyl]-2H-chromene-3-carboxamide](/img/structure/B12119966.png)
![4-{[(2,4-Dioxo-1,3-thiazolidin-5-yl)acetyl]amino}-2-hydroxybenzoic acid](/img/structure/B12119969.png)
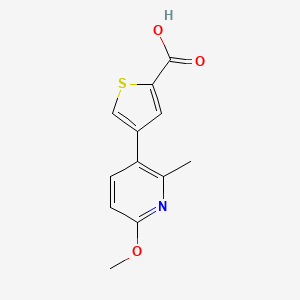

![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
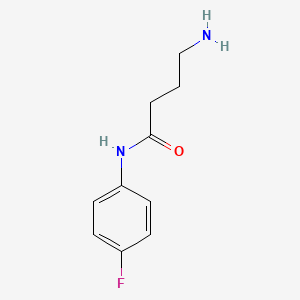
![2-[[5-(diaminomethylideneamino)-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B12120023.png)
